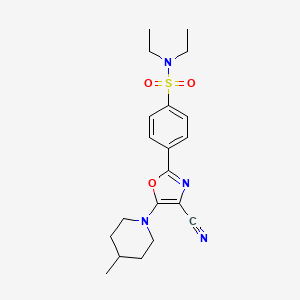

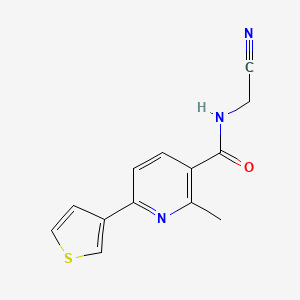

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

科学的研究の応用

Selective Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including structures similar to the specified compound, has shown promise in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. The introduction of specific substituents can significantly enhance selectivity for COX-2 over COX-1, potentially offering a basis for developing anti-inflammatory and pain management therapies without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, enzymes pivotal in various physiological processes, including respiration, acid-base balance, and the growth and metastasis of certain tumors. The compound's structural features allow it to act as an inhibitor, potentially contributing to the development of therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Sapegin et al., 2018).

Anionic Polymerization

In polymer science, sulfonamide derivatives similar to the given chemical have been used in the anionic polymerization of monomers with electron-withdrawing groups. This application is crucial for synthesizing block copolymers, which have a wide range of industrial and medical applications due to their customizable physical properties (Ishizone et al., 1993).

Electrophilic Cyanation

The compound's structural motif has been employed in the electrophilic cyanation of aryl and heteroaryl bromides, a methodological advancement in organic synthesis that enables the construction of benzonitriles. This reaction is valuable for generating intermediates for pharmaceuticals and agrochemicals, demonstrating the compound's utility in synthesizing complex organic molecules (Anbarasan et al., 2011).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, structurally related to the specified compound, have been explored as CCR5 antagonists, showing potential as targeting preparations in preventing human HIV-1 infection. Such research highlights the compound's relevance in developing novel antiviral therapies (Cheng De-ju, 2015).

作用機序

Target of Action

The primary target of the compound “4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide” is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a key role in the degradation of proteins in the lysosomes, and it is also involved in antigen presentation, an essential process in the immune response .

Mode of Action

It is believed to interact with its target, cathepsin s, and modulate its activity . The compound may inhibit the protease activity of Cathepsin S, thereby affecting the degradation of proteins in the lysosomes and the process of antigen presentation .

Biochemical Pathways

The compound’s interaction with Cathepsin S affects the lysosomal protein degradation pathway and the antigen presentation pathway . By inhibiting Cathepsin S, the compound may alter the processing and presentation of antigens, which can have downstream effects on immune responses .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on protein degradation and antigen presentation . By inhibiting Cathepsin S, the compound may affect these processes, potentially leading to altered immune responses .

特性

IUPAC Name |

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-4-24(5-2)28(25,26)17-8-6-16(7-9-17)19-22-18(14-21)20(27-19)23-12-10-15(3)11-13-23/h6-9,15H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJWGGJHIKNGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)

![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)

![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)